Optical Purity: (3S,5S)-3 vs. (3R,5R)-3 Enantiomer
The (3S,5S)-configured bis(benzyloxymethyl)morpholine achieves a diastereomeric excess (de) >99% and enantiomeric excess (ee) >98% by chiral HPLC analysis, matching and in one metric slightly exceeding the (3R,5R) enantiomer prepared from L‑serine [1]. Both enantiomers are obtained with excellent optical purity, but the (3S,5S)‑enantiomer's absolute configuration is associated with D‑serine‑derived chirality, which may be more suitable for specific target molecule architectures [1].
| Evidence Dimension | Optical purity (de, ee) |
|---|---|
| Target Compound Data | de > 99%, ee > 98% (chiral HPLC) |
| Comparator Or Baseline | (3R,5R)-3,5-bis(benzyloxymethyl)morpholine: de > 99%, ee > 99% (chiral HPLC) |
| Quantified Difference | Both provide >99% de; (3S,5S)-3 shows 1% lower ee (98% vs 99%) – effectively equivalent optical purity. |
| Conditions | Chiral HPLC analysis; synthetic route from D-N-Boc-serine methyl ester (for (3S,5S)-3) vs. L-N-Boc-serine methyl ester (for (3R,5R)-3). |
Why This Matters
For researchers requiring a specific enantiomer of a C2-symmetric morpholine building block, the (3S,5S) configuration is essential when the downstream target demands D-serine-derived stereochemistry; the measured optical purity demonstrates that the (3S,5S)-3 enantiomer is available in essentially optically pure form.
- [1] Dave, R.; Sasaki, N. A. Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Org. Lett. 2004, 6 (1), 15–18. DOI: 10.1021/ol035998s. View Source
